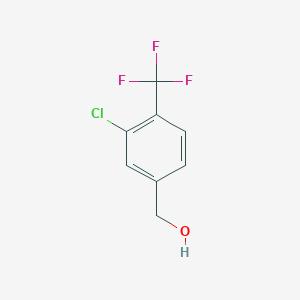

3-Chloro-4-(trifluoromethyl)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMGAIHSRGUIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659329 | |

| Record name | [3-Chloro-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948014-51-5 | |

| Record name | [3-Chloro-4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzyl alcohol

This guide provides a comprehensive technical overview of 3-Chloro-4-(trifluoromethyl)benzyl alcohol (CAS No. 948014-51-5), a key fluorinated building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explore the compound's nuanced chemical properties, reactivity, and practical applications, grounding its claims in established scientific principles and field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted aromatic alcohol. The strategic placement of an electron-withdrawing trifluoromethyl group and a moderately deactivating chloro group on the benzene ring, combined with the reactive benzylic alcohol moiety, makes it a valuable intermediate for introducing complex pharmacophores into target molecules.[1] The trifluoromethyl group, in particular, is often employed in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | [3-Chloro-4-(trifluoromethyl)phenyl]methanol | PubChemLite[2] |

| CAS Number | 948014-51-5 | Parchem[3] |

| Molecular Formula | C₈H₆ClF₃O | PubChemLite[2] |

| Molecular Weight | 210.58 g/mol | Sigma-Aldrich |

| Monoisotopic Mass | 210.00592 Da | PubChemLite[2] |

| Appearance | White to almost white crystalline solid | Smolecule[4] |

| Predicted XlogP | 2.5 | PubChemLite[2] |

Note: Experimental physical constants like melting and boiling points are not widely published for this specific isomer. Data is often available for the related isomer, 4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS 65735-71-9), which has a reported melting point of 44-46°C and a boiling point of 236.2°C.[5] Researchers should verify the properties of their specific material.

Spectroscopic Profile: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show three distinct regions.

-

Aromatic Region (δ 7.5-7.8 ppm): Three protons on the aromatic ring will appear as complex multiplets. The proton at C2 (between the Cl and CH₂OH groups) will likely be the most deshielded.

-

Methylene Protons (δ ~4.7 ppm): The two benzylic protons of the -CH₂OH group will appear as a singlet, or a doublet if coupled to the hydroxyl proton.

-

Hydroxyl Proton (variable): The -OH proton will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.

-

-

¹³C NMR: The carbon spectrum will display signals for all eight carbons.

-

Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected. The carbons directly attached to the electron-withdrawing Cl and CF₃ groups will be significantly affected. The carbon of the CF₃ group will appear as a quartet due to C-F coupling.

-

Methylene Carbon (δ ~64 ppm): The benzylic -CH₂OH carbon will appear in this region.

-

Trifluoromethyl Carbon (δ ~124 ppm): The CF₃ carbon itself will appear as a prominent quartet with a large coupling constant (¹JCF ≈ 272 Hz).[7]

-

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the compound's functional groups.[8][9]

-

O-H Stretch (3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group's hydrogen bonding.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Weaker absorptions from the C-H bonds on the benzene ring.

-

C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Absorptions corresponding to the methylene (-CH₂) group.

-

C=C Stretch (Aromatic) (~1600 cm⁻¹): Peaks indicating the benzene ring.

-

C-F Stretch (1000-1350 cm⁻¹): Very strong, characteristic absorption bands for the trifluoromethyl group.

-

C-Cl Stretch (700-850 cm⁻¹): A moderate to strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z 210.

-

Isotopic Pattern: A key feature will be the M+2 peak at m/z 212, with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the formation of a stable tropylium-like ion. The primary fragment would likely be the benzylic cation [M-OH]⁺ at m/z 193.

Synthesis and Chemical Reactivity

The utility of this compound stems from its predictable reactivity, allowing for its incorporation into more complex molecular architectures.

Synthetic Pathway: A Standard Protocol

A common and reliable method for synthesizing this compound is through the reduction of the corresponding aldehyde, 3-chloro-4-(trifluoromethyl)benzaldehyde. This transformation is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 3-chloro-4-(trifluoromethyl)benzaldehyde

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol or ethanol.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is a critical step to control the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The causality here is that a slow addition maintains control over the hydride delivery.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Caption: A typical synthetic workflow for preparing the target alcohol.

Core Reactivity

The compound's reactivity is dominated by its hydroxyl group and the activated benzylic position.

-

Oxidation: The primary alcohol can be oxidized to 3-chloro-4-(trifluoromethyl)benzaldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the corresponding carboxylic acid with stronger oxidants like potassium permanganate (KMnO₄).

-

Esterification & Etherification: The hydroxyl group readily reacts with carboxylic acids (or their activated derivatives like acyl chlorides) to form esters, and with alkyl halides under basic conditions to form ethers.[4]

-

Halogenation: The alcohol can be converted to the more reactive 3-chloro-4-(trifluoromethyl)benzyl chloride or bromide using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively.[4][10] This is a key step for subsequent nucleophilic substitution reactions.

Caption: Key reactions involving the benzylic alcohol functional group.

Applications in Medicinal Chemistry

Halogenated and trifluoromethyl-substituted aromatic compounds are foundational in drug discovery.[11] this compound serves as a crucial intermediate in synthesizing complex molecules with potential therapeutic activity.

A notable application is in the development of novel anti-tuberculosis agents. For instance, it has been used as a precursor in the synthesis of piperidinol derivatives. In one such synthesis, the benzyl alcohol is first converted to a benzyl halide, which then reacts with a piperidinol core to assemble the final drug candidate.[11] This highlights the compound's role as a reliable building block for introducing the 3-chloro-4-(trifluoromethyl)phenyl moiety, which is often critical for achieving the desired biological activity.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant.[5][12]

Hazard Identification:

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

Protocol for Safe Handling and Storage:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[15][16] Do not breathe dust or vapor.[13] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][17]

-

Disposal: Dispose of waste materials in accordance with all applicable local, regional, and national regulations.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for advanced organic synthesis. Its unique electronic and steric properties, conferred by the trifluoromethyl and chloro substituents, make it a valuable asset in the synthesis of pharmaceuticals and other high-value materials. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

3M. Safety Data Sheet - 3M™ High Productivity Floor Stripper. [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. [Link]

-

PubChemLite. This compound (C8H6ClF3O). [Link]

-

Chemical Safety. chemical label this compound. [Link]

-

Thermo Scientific Alfa Aesar. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online. [Link]

-

G. Krishnamurthy, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

The Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). [Link]

-

The Royal Society of Chemistry. In Situ Activation of Benzyl Alcohols with XtalFluor-E. [Link]

-

NIST. 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. [Link]

-

European Patent Office. 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzyl alcohol. [Link]

-

Supporting Information. General procedure for the synthesis of benzyl chlorides. [Link]

-

NIST. 4-(Trifluoromethyl)benzyl alcohol. [Link]

- Google Patents. CN1503772A - The production method of benzyl alcohols.

-

ResearchGate. FTIR spectra of corresponding products for each alcohol: (a).... [Link]

- Google Patents. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.

-

YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]

-

Prakash Chemicals International. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. [Link]

-

Semantic Scholar. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]

-

ResearchGate. Proposed reaction mechanisms for observed products with benzyl alcohol and NO3. [Link]

-

PubChem. 3-Chlorobenzotrifluoride. [Link]

-

PubChemLite. 4-(trifluoromethyl)benzyl alcohol (C8H7F3O). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 3. parchem.com [parchem.com]

- 4. Buy 3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol [smolecule.com]

- 5. Page loading... [guidechem.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. 3-(Trifluoromethyl)benzyl alcohol(349-75-7) IR Spectrum [m.chemicalbook.com]

- 9. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) IR Spectrum [chemicalbook.com]

- 10. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemical-label.com [chemical-label.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. staging.keyorganics.net [staging.keyorganics.net]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.pt [fishersci.pt]

3-Chloro-4-(trifluoromethyl)benzyl alcohol synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)benzyl alcohol

Abstract

This compound is a critical fluorinated building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chlorine atom and a trifluoromethyl group, imparts specific steric and electronic properties that are highly sought after in drug design. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this key intermediate. We will delve into the mechanistic rationale behind common synthetic strategies, provide detailed, field-tested protocols, and discuss critical parameters for process optimization and scale-up. This document is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of how to access this valuable compound efficiently and safely.

Strategic Analysis of Synthesis: A Retrosynthetic View

To logically devise a synthesis, we first consider the retrosynthetic disconnections for the target molecule. The primary opportunities for bond formation lie in constructing the C-C bond between the aromatic ring and the hydroxymethyl group, or in the functional group interconversion to create the alcohol.

Figure 1: Retrosynthetic analysis of this compound. This diagram illustrates the two primary logical disconnections for synthesizing the target molecule: Functional Group Interconversion (FGI) via reduction and C-C bond formation via a Grignard reaction.

This analysis reveals two dominant strategies:

-

The Reduction Pathway: Starting from a more oxidized precursor, such as the corresponding benzaldehyde or benzoic acid, and reducing it to the primary alcohol. This is often the most direct route if the starting materials are commercially available.

-

The Grignard Pathway: Forming the key C-C bond by reacting an organometallic species, specifically a Grignard reagent derived from a halo-aromatic precursor, with a formylating agent. This route offers flexibility if the aldehyde or acid is not readily accessible.

The Reduction Pathway: A Tale of Two Precursors

The reduction of an aromatic aldehyde or carboxylic acid is a fundamental and widely employed transformation in organic synthesis.[1] However, the presence of a trifluoromethyl group introduces a significant challenge: the potential for over-reduction of the CF3 group itself, leading to impurities. The choice of reducing agent is therefore paramount to achieving high chemoselectivity.

Pathway A: Reduction of 3-Chloro-4-(trifluoromethyl)benzoic Acid

This is a robust and high-yielding approach, but it requires a powerful reducing agent capable of converting a carboxylic acid to an alcohol. Lithium aluminum hydride (LiAlH₄) is a classic choice, but its use on an industrial scale presents significant safety challenges.[2][3] A superior alternative for this specific substrate is Diisobutylaluminum hydride (DIBAL-H).

Expertise in Action: Why DIBAL-H is the Preferred Reagent

While potent, reagents like LiAlH₄ can, under certain conditions, attack the electron-deficient carbon of the trifluoromethyl group. DIBAL-H, being a sterically hindered and less reactive hydride source, offers a much higher degree of selectivity. It effectively reduces the carboxylic acid at moderate temperatures while leaving the CF₃ group intact.[4] This selectivity minimizes the formation of hard-to-remove byproducts, simplifying downstream purification.[4]

A comparative study highlights the superiority of DIBAL-H. While a Sodium Borohydride (NaBH₄) and Trifluoroacetic Anhydride (TFA) system resulted in only a 12.4% conversion, and a Borane-N,N-diethylaniline complex yielded 79.3% conversion with 1.5% of the byproduct, DIBAL-H achieved a remarkable 98.4% conversion to the desired alcohol.[4]

| Reducing Agent System | Conversion to Alcohol (%) | Byproduct Formation (%) | Reference |

| Diisobutylaluminum hydride (DIBAL-H) | 98.4 | Not Detected | [4] |

| BH₃•N,N-diethylaniline complex | 79.3 | 1.5 | [4] |

| NaBH₄ / Trifluoroacetic Anhydride | 12.4 | Not Detected | [4] |

Experimental Protocol: DIBAL-H Reduction of 3-Chloro-4-(trifluoromethyl)benzoic Acid [4]

-

Vessel Preparation: Under an inert nitrogen atmosphere, charge a dry, appropriately sized reactor with 3-Chloro-4-(trifluoromethyl)benzoic acid.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material. A typical concentration is around 0.4 M.

-

Reagent Addition: Cool the solution to 0-5 °C. Add a solution of DIBAL-H (typically 1.0-1.5 M in toluene or hexanes) dropwise, maintaining the internal temperature below 10 °C. A molar excess of DIBAL-H (e.g., 5 equivalents) is used to ensure complete conversion.[4]

-

Reaction: After the addition is complete, the mixture is heated to 50 °C and stirred for approximately 2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[4]

-

Quenching: Cool the reaction back to room temperature. Cautiously and slowly add methanol dropwise to quench the excess DIBAL-H. This is a highly exothermic step and requires careful control.

-

Workup: The resulting solution is then added dropwise to a stirred solution of 2N hydrochloric acid. The mixture is stirred at 50-60 °C for 30 minutes to dissolve the aluminum salts.

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Pathway B: Reduction of 3-Chloro-4-(trifluoromethyl)benzaldehyde

If the corresponding aldehyde is available, the reduction to the benzyl alcohol is significantly more straightforward. The aldehyde's carbonyl group is much more reactive than a carboxylic acid, allowing for the use of milder, more selective, and safer reducing agents like sodium borohydride (NaBH₄).

Experimental Protocol: NaBH₄ Reduction of 3-Chloro-4-(trifluoromethyl)benzaldehyde

-

Setup: In a round-bottom flask, dissolve 3-Chloro-4-(trifluoromethyl)benzaldehyde in a suitable protic solvent, typically methanol or ethanol.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. A slight molar excess (1.1 to 1.5 equivalents) is generally sufficient.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Quenching & Workup: Cautiously add water or dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and any resulting borate esters.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the remaining aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified if necessary.

Figure 2: The Reduction Pathways to the Target Alcohol. This diagram shows the conversion from either the benzoic acid precursor (Pathway A) or the benzaldehyde precursor (Pathway B) using selective reducing agents.

The Grignard Pathway: Forging the C-C Bond

Trustworthiness Through Control: The Grignard Reaction's Demands

The success of this pathway hinges on meticulous experimental control. Grignard reagents are potent nucleophiles and strong bases, making them highly sensitive to moisture and protic sources. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) are essential to prevent the reagent from being quenched.[5]

Experimental Protocol: Grignard Synthesis from an Aryl Halide [3]

-

Grignard Reagent Formation:

-

Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

-

Initiation: Add a small portion of a solution of 1-bromo-3-chloro-4-(trifluoromethyl)benzene in anhydrous THF to the magnesium turnings. A crystal of iodine or gentle heating may be required to initiate the reaction.

-

Addition: Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remainder of the aryl bromide solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde Source:

-

Preparation: In a separate, dry flask under nitrogen, place a suspension of dried paraformaldehyde in anhydrous THF.

-

Addition: Cool the Grignard reagent solution to room temperature and transfer it via cannula into the dropping funnel of the paraformaldehyde setup. Add the Grignard reagent dropwise to the stirred suspension of paraformaldehyde at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

-

Quenching and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting crude alcohol via column chromatography.

-

Figure 3: The Grignard Synthesis Pathway. This workflow illustrates the formation of the organometallic intermediate followed by its reaction with a formaldehyde source to yield the final product.

Summary and Outlook

Two primary, reliable strategies exist for the synthesis of this compound.

-

The Reduction Pathway is often preferred for its directness, especially when starting from the corresponding benzoic acid or benzaldehyde. The use of DIBAL-H for the reduction of the carboxylic acid stands out as a high-yield, chemoselective method suitable for producing high-purity material.[4]

-

The Grignard Pathway provides essential flexibility, allowing for the construction of the target molecule from more fundamental aryl halide precursors. While requiring more stringent reaction conditions, it is a powerful and versatile alternative.[3]

The choice of pathway will ultimately depend on factors such as starting material availability and cost, required scale, and the safety infrastructure available. Both routes, when executed with care, provide efficient access to this important fluorinated intermediate, paving the way for its use in the discovery and development of next-generation chemical entities.

References

- European Patent Office. (2017-07-28). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1.

- Supporting Information for a relevant chemical synthesis study. (n.d.).

- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Studylib. (n.d.). Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol.

- Smolecule. (n.d.). 3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol.

- Google Patents. (n.d.). CN1503772A - The production method of benzyl alcohols.

- Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).

- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.

- YouTube. (2014-03-02). Using the Grignard Reaction to Make Alcohols.

- Organic Chemistry instructional material. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.

- YouTube. (2015-11-11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

Sources

- 1. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 2. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 3. CN1503772A - The production method of benzyl alcohols - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. studylib.net [studylib.net]

- 6. youtube.com [youtube.com]

Rimonabant: A Comprehensive Technical Guide on the First-in-Class CB1 Receptor Antagonist

An In-depth Exploration of the Physicochemical Properties, Structure, Mechanism of Action, and Synthetic Pathways of a Pioneering but Controversial Therapeutic Agent.

Introduction

Rimonabant, known by the trade names Acomplia and Zimulti, is a seminal molecule in the field of metabolic and central nervous system research.[1] Identified by the CAS number 168273-06-1, this synthetic ligand was the first selective cannabinoid CB1 receptor antagonist to be approved for clinical use.[1][2][3] Its development by Sanofi-Aventis marked a significant milestone in targeting the endocannabinoid system for therapeutic benefit, primarily for the management of obesity and related cardiometabolic risk factors.[1][4][5]

Initially lauded for its novel mechanism of action and efficacy in promoting weight loss and improving metabolic profiles, Rimonabant's journey was ultimately cut short.[5][6][7] Concerns over serious psychiatric side effects, including depression and suicidal ideation, led to its withdrawal from the worldwide market in 2008.[1][8][9] Despite its clinical discontinuation, Rimonabant remains a critical research tool for elucidating the physiological and pathophysiological roles of the endocannabinoid system. This guide provides a detailed technical overview of Rimonabant, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

Rimonabant is a 1,5-diarylpyrazole derivative with a complex molecular architecture that dictates its interaction with the CB1 receptor.[3][10] Its chemical name is 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide.[1]

Chemical Structure

The molecule's structure is characterized by a central pyrazole ring substituted with distinct aromatic and aliphatic moieties. These substitutions are crucial for its high affinity and selectivity for the CB1 receptor.

Caption: 2D representation of the chemical structure of Rimonabant.

Physicochemical Data

A summary of the key physicochemical properties of Rimonabant is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | [1] |

| Molecular Formula | C22H21Cl3N4O | [3] |

| Molecular Weight | 463.79 g/mol | [11] |

| CAS Number | 168273-06-1 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 156-158 °C | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Insoluble in water. | |

| Protein Binding | Nearly 100% | [1] |

| Metabolism | Hepatic, primarily involving the CYP3A4 enzyme system. | [1] |

| Elimination Half-life | Variable: 6 to 9 days in individuals with a normal BMI, and up to 16 days in those with a BMI >30. | [1] |

| Excretion | Primarily fecal (86%) with a small portion via renal excretion (3%). | [1] |

Mechanism of Action: A Dual-Faceted Interaction with the CB1 Receptor

Rimonabant exerts its pharmacological effects primarily through its interaction with the cannabinoid receptor type 1 (CB1).[1][6][12] The CB1 receptors are predominantly located in the central nervous system but are also present in various peripheral tissues, including adipose tissue, the liver, and muscles.[12]

The mechanism of action is twofold:

-

Antagonism: Rimonabant competitively binds to the CB1 receptor, blocking the binding and subsequent signaling of endogenous cannabinoids (endocannabinoids) such as anandamide and 2-arachidonoylglycerol (2-AG).[12] This blockade attenuates the physiological effects mediated by the endocannabinoid system, including appetite stimulation.[6][12]

-

Inverse Agonism: Beyond simple blockade, Rimonabant is also classified as an inverse agonist.[1][13] This means that it not only prevents the action of agonists but also independently suppresses the basal, constitutive activity of the CB1 receptor, leading to a reduction in downstream signaling even in the absence of an agonist.[13][14][15] The interaction with Lys 3.28(192) within the receptor is thought to be crucial for its inverse agonistic properties.[16]

This dual action on the CB1 receptor leads to a decrease in appetite and an increase in satiety, contributing to weight loss.[6] Furthermore, by acting on peripheral CB1 receptors, Rimonabant was shown to improve lipid and glucose metabolism.[6][12]

Caption: Simplified signaling pathway of Rimonabant at the CB1 receptor.

Synthesis and Manufacturing

Several synthetic routes for Rimonabant have been developed, aiming for efficiency and cost-effectiveness on a large scale.[11][17] A common approach involves the condensation of 4-chloropropiophenone with diethyl oxalate to form a diketo ester intermediate.[11] This intermediate then undergoes a series of reactions, including cyclization with 2,4-dichlorophenylhydrazine and subsequent amidation with 1-aminopiperidine, to yield the final product.[11][17]

Caption: A generalized workflow for the synthesis of Rimonabant.

Experimental Protocols: Analytical Characterization

The robust analytical characterization of Rimonabant is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods employed.

Protocol: Quantification of Rimonabant in Human Plasma by LC-MS/MS

This protocol provides a validated method for the sensitive quantification of Rimonabant in biological matrices.[18]

Objective: To accurately measure the concentration of Rimonabant in human plasma for pharmacokinetic analysis.

Methodology:

-

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard (e.g., a structural analog of Rimonabant).

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex and centrifuge the samples to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rimonabant: m/z 463 → 363.[18]

-

Internal Standard: Dependent on the chosen standard.

-

-

Data Analysis: Quantify Rimonabant concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. A typical linear dynamic range is 0.1-100 ng/mL in human plasma.[18]

Applications in Research and Drug Development

Despite its withdrawal from the market, Rimonabant remains a valuable tool in preclinical research. It is widely used to investigate the role of the endocannabinoid system in a variety of physiological processes, including:

-

Metabolic Disorders: Studying the effects of CB1 receptor blockade on obesity, type 2 diabetes, and dyslipidemia.[5][6]

-

Neuroscience: Exploring the involvement of the endocannabinoid system in addiction, memory, and mood disorders.[2]

-

Oncology: Investigating the potential anti-proliferative effects of CB1 receptor antagonism in certain cancers.[15]

The challenges encountered with Rimonabant have also guided the development of new generations of CB1 receptor antagonists with improved safety profiles, such as peripherally restricted antagonists that do not cross the blood-brain barrier, thereby avoiding the psychiatric side effects.

Conclusion

Rimonabant represents a landmark in the therapeutic targeting of the endocannabinoid system. Its story underscores the delicate balance between efficacy and safety in drug development. While its clinical use was short-lived due to significant safety concerns, the scientific knowledge gained from its development and subsequent research continues to fuel advancements in our understanding of the endocannabinoid system and the pursuit of safer and more effective therapies for metabolic and neurological disorders.

References

- An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. (URL: )

-

Rimonabant - Wikipedia. (URL: [Link])

-

An Improved Synthesis of Rimonabant: Anti-Obesity Drug. ACS Publications. (URL: [Link])

-

What is the mechanism of Rimonabant? Patsnap Synapse. (URL: [Link])

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome. PubMed. (URL: [Link])

-

"Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist. ACS Publications. (URL: [Link])

-

"Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist. PubMed Central. (URL: [Link])

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. PubMed. (URL: [Link])

-

A method for parallel solid-phase synthesis of iodinated analogs of the cannabinoid receptor type I (CB₁) inverse agonist rimonabant. PubMed. (URL: [Link])

- Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. (URL: )

-

Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form. PubMed. (URL: [Link])

-

Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma. PubMed. (URL: [Link])

-

Rimonabant | C22H21Cl3N4O | CID 104850. PubChem. (URL: [Link])

-

Chemical structure of rimonabant. ResearchGate. (URL: [Link])

-

Structure of the Cannabinoid 1 (CB1) antagonist Rimonabant and its derivatives. ResearchGate. (URL: [Link])

-

Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3. PubMed. (URL: [Link])

-

RIMONABANT ACCEPTED FOR FILING BY THE FDA. Sanofi US News. (URL: [Link])

-

Rimonabant – Knowledge and References. Taylor & Francis. (URL: [Link])

-

Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks. Circulation. (URL: [Link])

-

rimonabant. IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

-

Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile. (URL: [Link])

-

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. PubMed. (URL: [Link])

-

Rimonabant hydrochloride: an investigational agent for the management of cardiovascular risk factors. PubMed. (URL: [Link])

Sources

- 1. Rimonabant - Wikipedia [en.wikipedia.org]

- 2. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. news.sanofi.us [news.sanofi.us]

- 5. Rimonabant hydrochloride: an investigational agent for the management of cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A method for parallel solid-phase synthesis of iodinated analogs of the cannabinoid receptor type I (CB₁) inverse agonist rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 13. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-4-(trifluoromethyl)benzyl alcohol mechanism of action

An In-Depth Technical Guide to the Putative Mechanisms of Action and Research Avenues for 3-Chloro-4-(trifluoromethyl)benzyl Alcohol

Foreword: Charting the Unexplored Biological Landscape

To the dedicated researcher, scientist, and drug development professional, this document serves not as a definitive encyclopedia on the mechanism of action of this compound, but rather as a comprehensive guide to its potential biological activities and a strategic blueprint for their elucidation. As of this writing, the scientific literature lacks specific studies detailing the precise molecular targets and signaling pathways of this compound. This guide, therefore, adopts a first-principles approach, deconstructing the molecule into its core chemical motifs to build a robust framework of scientifically-grounded hypotheses. We will leverage established knowledge in medicinal chemistry and toxicology to infer potential mechanisms and, critically, to outline a rigorous, multi-faceted research program designed to systematically uncover the compound's true biological function. This is a guide for the explorer, providing the maps and tools necessary to venture into uncharted territory.

Molecular Profile and Physicochemical Landscape

This compound is a halogenated aromatic alcohol with the molecular formula C₈H₆ClF₃O.[1] Its structure is characterized by a benzyl alcohol core, substituted with a chlorine atom at the 3-position and a trifluoromethyl (CF₃) group at the 4-position of the phenyl ring. These substitutions are not trivial; they profoundly influence the molecule's electronic, steric, and lipophilic properties, which in turn dictate its potential biological interactions.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [2] |

| Predicted XlogP | 2.5 | [1] |

| Known Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [3] |

The presence of both the chloro and trifluoromethyl groups significantly increases the lipophilicity (as indicated by the predicted XlogP) compared to unsubstituted benzyl alcohol. This suggests an enhanced ability to cross biological membranes, a critical property for accessing intracellular targets.[4][5]

-

Trifluoromethyl Group : This powerful electron-withdrawing group deactivates the aromatic ring and is known to enhance metabolic stability by making the molecule less susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes).[4][6] Its inclusion is a well-established strategy in drug design to increase a compound's half-life and bioavailability.[6][7] The CF₃ group can also modulate binding affinity to protein targets through unique electrostatic and hydrophobic interactions.[6][8]

-

Chlorine Atom : As a halogen, chlorine also increases lipophilicity and can participate in halogen bonding—a specific type of non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity.[5][9][10] The position of the chlorine atom can polarize the phenyl ring, further influencing interactions within a protein's binding pocket.[9]

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Given the absence of direct mechanistic data, we can postulate several potential mechanisms of action by considering the compound's structural components.

Membrane Disruption and Solvent Effects (Benzyl Alcohol Analogy)

The foundational structure, benzyl alcohol, is known to exert biological effects through non-specific mechanisms. It functions as a solvent and, at sufficient concentrations, can disrupt the integrity of microbial cell membranes, leading to its use as an antimicrobial preservative.[11] It also acts as a pediculicide by physically blocking the respiratory spiracles of lice, causing asphyxiation.[12]

-

Hypothesis 1 : this compound may act as a potent membrane-disrupting agent. Its increased lipophilicity compared to benzyl alcohol could enhance its partitioning into and disruption of the lipid bilayer of cells, potentially leading to cytotoxicity. This could be a general, non-receptor-mediated mechanism of toxicity.

Interaction with Specific Protein Targets (Medicinal Chemistry Principles)

The specific substitution pattern on the phenyl ring suggests the potential for more targeted interactions than those of simple benzyl alcohol. The chloro and CF₃ groups are frequently incorporated into drug candidates to optimize binding to specific protein targets.[8][13][14]

-

Hypothesis 2 : The compound may act as a ligand for specific protein receptors or an inhibitor of key enzymes. The trifluoromethyl and chloro substituents could serve as critical pharmacophores that fit into hydrophobic and/or halogen-bonding pockets of a target protein. Potential target classes could include kinases, ion channels, or nuclear receptors, where halogenated aromatic moieties are common. The electron-withdrawing nature of the substituents would also influence the acidity of the benzylic alcohol proton, potentially affecting hydrogen bonding interactions with a receptor.[6][9]

Metabolic Activation to Reactive Intermediates

While the CF₃ group is known to enhance metabolic stability, the benzyl alcohol moiety itself can be metabolized. In healthy individuals, benzyl alcohol is rapidly oxidized to benzoic acid.[11][12]

-

Hypothesis 3 : this compound could be a pro-drug, requiring metabolic activation to exert its primary biological effect. Oxidation of the alcohol to the corresponding benzaldehyde or benzoic acid derivative could be a key step. These metabolites would have different electronic and steric profiles, potentially interacting with different biological targets than the parent alcohol. Conversely, aberrant metabolism could lead to the formation of toxic reactive intermediates.

A Proposed Research Program for Mechanistic Elucidation

To move from hypothesis to evidence, a structured experimental workflow is required. The following sections detail a proposed research program for systematically investigating the mechanism of action of this compound.

Phase 1: Foundational Activity Screening and Cytotoxicity Profiling

The initial phase aims to determine if the compound has any specific biological activity beyond non-specific toxicity and to establish a therapeutic window.

Experimental Protocol: High-Throughput Cellular Viability Assay

-

Cell Line Selection : Utilize a diverse panel of human cell lines representing different tissues (e.g., HepG2 for liver, A549 for lung, HEK293 for kidney, a panel of cancer cell lines).

-

Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM down to 1 nM).

-

Cell Plating : Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment : Treat cells with the compound dilution series for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Viability Assessment : Use a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo) to quantify cell viability according to the manufacturer's protocol.

-

Data Analysis : Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line and time point.

Data Presentation: Cellular Viability IC₅₀ Values

| Cell Line | IC₅₀ at 24h (µM) | IC₅₀ at 48h (µM) | IC₅₀ at 72h (µM) |

| HepG2 | Experimental Data | Experimental Data | Experimental Data |

| A549 | Experimental Data | Experimental Data | Experimental Data |

| HEK293 | Experimental Data | Experimental Data | Experimental Data |

Causality and Interpretation : A broad, low-micromolar cytotoxicity across all cell lines might suggest a non-specific mechanism like membrane disruption (Hypothesis 1). Conversely, potent activity in a specific cell line or lineage would suggest a more targeted mechanism (Hypothesis 2), guiding the selection of systems for further study.

Workflow Diagram: Phase 1 Screening

Caption: Phase 1 workflow to assess general cytotoxicity vs. specific activity.

Phase 2: Target Identification and Pathway Analysis

If Phase 1 suggests a targeted mechanism, the next step is to identify the molecular target(s) and affected pathways.

Experimental Protocol: Affinity-Based Target Identification using Chemical Proteomics

-

Probe Synthesis : Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-affinity label like a diazirine) and a reporter tag (e.g., a biotin handle via a linker attached to the alcohol). A non-reactive, non-tagged version should be used as a competitor.

-

Cell Lysate Preparation : Prepare proteome extracts from the sensitive cell line identified in Phase 1.

-

Probe Incubation : Incubate the cell lysate with the biotinylated probe in the presence and absence of an excess of the non-tagged competitor compound.

-

Photo-Crosslinking : Irradiate the samples with UV light to covalently link the probe to its binding partners.

-

Protein Enrichment : Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

-

Proteolytic Digestion and Mass Spectrometry : Elute the bound proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated sample. These are the candidate binding partners.

Workflow Diagram: Target Identification

Sources

- 1. PubChemLite - this compound (C8H6ClF3O) [pubchemlite.lcsb.uni.lu]

- 2. 3-chloro-benzyl alcohol | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemical-label.com [chemical-label.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 11. medlabgear.com [medlabgear.com]

- 12. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 14. m.youtube.com [m.youtube.com]

A Guide to the Strategic Selection and Validation of Starting Materials for Novel Compound Synthesis

Introduction: The Cornerstone of Synthesis

In the intricate process of novel compound synthesis, the selection of a starting material is arguably the most critical decision that dictates the trajectory and ultimate success of a research and development campaign. It is the molecular foundation upon which complexity is built, the primary determinant of synthetic feasibility, and a significant factor in the cost, timeline, and regulatory viability of a project. A well-chosen starting point can illuminate a clear path to the target molecule, while a poorly considered one can lead to synthetic dead ends, unforeseen impurities, and insurmountable scalability challenges.

This guide provides an in-depth framework for researchers, chemists, and drug development professionals to navigate the multifaceted considerations of starting material selection. Moving beyond a simple checklist, we will explore the causality behind experimental choices, establish self-validating protocols for quality assurance, and ground our recommendations in authoritative scientific and regulatory principles. Our objective is to empower you to not only choose a starting material but to strategically justify that choice with a robust, data-driven narrative.

Chapter 1: Strategic Foundations for Starting Material Selection

The initial strategy for selecting a starting material is fundamentally linked to the goals of the synthesis program. The choice is not merely about finding the cheapest or most readily available precursor; it's about aligning the molecular starting point with the desired outcome, whether that is exploring a novel biological target or developing a scalable manufacturing process.

The Initial Strategic Divergence: Target-Oriented vs. Diversity-Oriented Approaches

The first strategic decision point is whether the synthesis is Target-Oriented or Diversity-Oriented .

-

Target-Oriented Synthesis (TOS): This approach is driven by a specific, pre-defined target molecule. The primary goal is the efficient and high-yielding synthesis of that single compound. Starting material selection is therefore a retrosynthetic puzzle, focused on identifying key structural fragments (synthons) that are commercially available or easily prepared.

-

Diversity-Oriented Synthesis (DOS): In contrast, DOS aims to produce a wide array of structurally diverse molecules from a common starting material or scaffold. This is particularly valuable in early-stage drug discovery where the goal is to explore a broad chemical space to identify novel bioactive compounds.[1] The ideal starting material for DOS possesses multiple functional groups that can be selectively and orthogonally modified.

A third, highly influential approach, particularly in drug discovery, is Fragment-Based Drug Discovery (FBDD) . FBDD begins by screening small, low-molecular-weight fragments that bind weakly to a biological target.[2][3] These "hits" then serve as the starting points for synthetic elaboration, growing or linking them to create more potent, lead-like molecules.[2][4] This method allows for a more efficient exploration of the chemical space around a target's binding site.[2]

Caption: Figure 1: Decision-Making Workflow for Starting Material Strategy.

Chapter 2: The Trifecta of a Viable Starting Material

Once a broad strategy is in place, potential starting materials must be evaluated against three core pillars: their physicochemical profile, synthetic accessibility, and structural novelty.

Physicochemical Profile: Designing for Downstream Success

The intrinsic properties of a starting material often persist in the final compound. Therefore, selecting a starting point with favorable physicochemical characteristics is crucial for avoiding downstream absorption, distribution, metabolism, and excretion (ADME) issues.[5]

Key parameters, often guided by frameworks like Lipinski's "Rule of Five" for oral drugs or the "Rule of Three" for fragments, provide a quantitative measure of "drug-likeness".[6][7]

| Property | "Rule of Five" (Lead-Like) | "Rule of Three" (Fragment-Like) | Rationale & Causality |

| Molecular Weight (MW) | < 500 Da | < 300 Da | Lower MW generally correlates with better membrane permeability and solubility. Fragments are deliberately small to ensure efficient binding and provide room for synthetic elaboration.[6] |

| LogP (Lipophilicity) | cLogP ≤ 5 | cLogP ≤ 3 | A measure of a compound's partition coefficient between octanol and water. An optimal LogP is critical for balancing solubility and membrane permeability. High lipophilicity can lead to poor solubility and metabolic instability.[6][8] |

| Hydrogen Bond Donors (HBD) | ≤ 5 | ≤ 3 | The number of N-H and O-H bonds. Excessive HBDs can reduce permeability across cell membranes.[6] |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | ≤ 3 | The number of N and O atoms. Like HBDs, a high HBA count can negatively impact membrane permeability.[6] |

| Polar Surface Area (PSA) | < 140 Ų | < 60 Ų | PSA is a good predictor of drug transport properties. High PSA is often associated with poor oral bioavailability.[7] |

Table 1: Key Physicochemical Properties for Starting Material Selection.

Synthetic Accessibility (SA): The Litmus Test of Practicality

A molecule that is promising on paper is useless if it cannot be synthesized efficiently and scalably.[9] Synthetic Accessibility (SA) is a critical metric that considers the feasibility, cost, and time required for synthesis.[9]

Computational tools can provide a Synthetic Accessibility Score (SAscore) , typically on a scale of 1 (very easy) to 10 (very difficult).[10] These scores are often calculated based on fragment contributions and molecular complexity.[10] A molecule's SA is correlated with the frequency of its constituent fragments appearing in known, synthesized compounds.[11] Early assessment of SA helps mitigate risk and avoids wasting resources on molecules that will later prove impractical to manufacture.[9]

Chemical Diversity and Novelty: Charting New Territory

Especially in drug discovery, the goal is often to identify novel chemical entities with unique biological activity. Starting with a common or "flat" (predominantly sp²-hybridized) scaffold can limit the novelty of the resulting compounds. The use of diverse and three-dimensional starting material libraries can significantly increase the chances of discovering new and potent chemotypes.[1][12] Several commercial and public databases can be mined to assess the novelty of a potential starting scaffold.[13]

Chapter 3: The Regulatory & Quality Framework

For professionals in drug development, the selection of a starting material is not just a scientific decision but a regulatory one. The International Council for Harmonisation (ICH) Q11 guideline provides a framework for selecting and justifying what is termed a Regulatory Starting Material (RSM) .[14] The RSM is the point in the synthesis where Good Manufacturing Practices (GMP) are introduced, and any changes to the process require regulatory notification.[15][16]

The justification of an RSM is a risk-based assessment. Key principles from ICH Q11 include:

-

Sufficient Synthetic Steps: There should be multiple chemical transformation steps between the RSM and the final drug substance.[14][17] This reduces the risk of impurities from early, non-GMP steps being carried over into the final product.[18][19]

-

Impurity Profile Impact: Manufacturing steps that significantly impact the impurity profile of the final drug substance should be included in the GMP-controlled process (i.e., occur after the RSM).[18][20]

-

Significant Structural Fragment: The RSM should be a significant structural fragment of the final drug substance.[18][21]

-

Defined Chemical Properties: An RSM must be a well-characterized and stable substance with defined chemical properties and structure.[14][17]

Caption: Figure 2: Regulatory Starting Material (RSM) Justification Flowchart.

Chapter 4: The Self-Validating System: Quality Control & Characterization

The integrity of any synthesis is built upon the quality of its starting materials. A robust Quality Control (QC) program is not merely a series of tests but a self-validating system that ensures consistency, purity, and identity from batch to batch. The absence of rigorous QC can lead to failed reactions, irreproducible results, and contaminated final products.[22][23]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. massbio.org [massbio.org]

- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 4. drughunter.com [drughunter.com]

- 5. fiveable.me [fiveable.me]

- 6. nanotempertech.com [nanotempertech.com]

- 7. scispace.com [scispace.com]

- 8. Physicochemical Properties Of Drugs [unacademy.com]

- 9. neurosnap.ai [neurosnap.ai]

- 10. Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prediction of Compound Synthesis Accessibility Based on Reaction Knowledge Graph - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Libraries. Complete List of ChemDiv’s Compound Libraries [chemdiv.com]

- 13. researchgate.net [researchgate.net]

- 14. Selection and justification of regulatory starting materials | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]

- 15. pharmtech.com [pharmtech.com]

- 16. dsinpharmatics.com [dsinpharmatics.com]

- 17. gov.il [gov.il]

- 18. database.ich.org [database.ich.org]

- 19. ipqpubs.com [ipqpubs.com]

- 20. fda.gov [fda.gov]

- 21. drugpatentwatch.com [drugpatentwatch.com]

- 22. moravek.com [moravek.com]

- 23. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solution: A Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)benzyl Alcohol in Organic Solvents

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 3-chloro-4-(trifluoromethyl)benzyl alcohol. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various pharmaceutical applications. This document provides a detailed exploration of the theoretical and practical aspects of its solubility in common organic solvents.

Introduction: The Significance of this compound in Research and Development

This compound is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its unique molecular structure, featuring a chlorinated and trifluoromethylated aromatic ring, imparts specific physicochemical properties that are advantageous in drug design. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability of drug candidates.[2][3]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for several reasons:

-

Reaction Kinetics and Purity: The choice of solvent directly impacts reaction rates, equilibrium positions, and the ease of purification of reaction products.

-

Formulation Development: For APIs, solubility in different solvent systems is a critical determinant of bioavailability and the feasibility of various dosage forms.

-

Crystallization and Polymorphism: Controlling the solubility is essential for developing efficient crystallization processes and for isolating the desired polymorphic form of a substance.

This guide will delve into the molecular characteristics that govern the solubility of this compound, provide a predictive framework for its behavior in different solvent classes, and present a standardized protocol for its experimental determination.

Theoretical Framework: Understanding the Molecular Drivers of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that a solute will dissolve best in a solvent that has similar intermolecular forces. The solubility of this compound is a result of the interplay between its different structural motifs: the benzyl alcohol group, the chloro substituent, and the trifluoromethyl group.

-

Benzyl Alcohol Moiety: The hydroxyl (-OH) group of the benzyl alcohol is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like alcohols.[4]

-

Aromatic Ring, Chloro, and Trifluoromethyl Groups: The benzene ring itself is nonpolar. The presence of the electron-withdrawing chloro and trifluoromethyl groups increases the molecule's overall lipophilicity.[2][3] The trifluoromethyl group is particularly effective at increasing solubility in non-polar, lipid-like environments.[2][5]

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with these solvents.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the solute. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | The "like dissolves like" principle suggests good solubility due to similar polarities and the presence of chlorine. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are of intermediate polarity and can act as hydrogen bond acceptors. |

| Alkanes | Hexane, Heptane | Low | The significant polarity of the benzyl alcohol moiety will limit solubility in these highly nonpolar solvents. |

Quantitative Solubility Determination: An Experimental Protocol

To obtain precise solubility data, a standardized experimental procedure is essential. The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[1][6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. It is advisable to determine the time to reach equilibrium by taking samples at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) and analyzing the concentration until it plateaus.[8]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the solute in the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and development. This guide has provided a theoretical basis for understanding its solubility, a predictive framework for its behavior in various solvent classes, and a detailed, robust experimental protocol for its quantitative determination. By leveraging this information, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved purification processes, and more effective formulation strategies.

References

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Chemistry Behind the Trifluoromethyl Group: Impact and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

J. A. K. Howard, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

-

J. L. McDonagh, et al. (2017). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

A. A. Al-Hayan. (2017). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

V. V. Tetko, et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Retrieved from [Link]

-

World Health Organization. (2017). Annex 4: Guideline on the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-first report. Retrieved from [Link]

-

J. McDonagh, et al. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]

-

I. T. Kirsch, et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

M. Johansson. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Solubility Measurements | USP-NF [uspnf.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-(trifluoromethyl)benzyl Alcohol

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-Chloro-4-(trifluoromethyl)benzyl alcohol, a key intermediate in contemporary pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The protocols and recommendations herein are grounded in established safety standards for halogenated and trifluoromethylated aromatic compounds.

Understanding the Hazard Profile

This compound is a substituted aromatic alcohol. The presence of a trifluoromethyl group and a chlorine atom on the benzene ring significantly influences its reactivity, physicochemical properties, and toxicological profile. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be developed by examining data from structurally analogous compounds.

Hazard Classification: Based on data from similar compounds, this compound should be treated as a hazardous substance.[1][2] The primary hazards include:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

Signal Word: Warning[1]

Physicochemical Properties of Analogous Compounds

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes key data for structurally related benzyl alcohol derivatives.